N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-(4-fluorophenyl)amine
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Overview
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-(4-fluorophenyl)amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a fluorophenyl group, and a thiadiazole moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-(4-fluorophenyl)amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a suitable fluorinated aromatic compound with an amine group.
Construction of the thiadiazole ring: This is often accomplished through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-(4-fluorophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum, and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-(4-fluorophenyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-(4-fluorophenyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
- 5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-(4-fluorophenyl)amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C13H12FN5S |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrazol-3-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H12FN5S/c1-8-7-11(19(2)18-8)12-16-17-13(20-12)15-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,15,17) |
InChI Key |
JYRIENRENJWKGK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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